

molecular weight and formula of N-(1-Cyclopenten-1-yl)morpholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morpholine, 4-(1-cyclopenten-1-yl)-*

Cat. No.: *B125458*

[Get Quote](#)

An In-depth Technical Guide to N-(1-Cyclopenten-1-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of N-(1-Cyclopenten-1-yl)morpholine, including its molecular characteristics, synthesis, and reactivity. This enamine is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

Molecular and Physical Properties

N-(1-Cyclopenten-1-yl)morpholine, also known as 1-morpholinocyclopentene, is an organic compound that belongs to the enamine class. Enamines are characterized by a nitrogen atom bonded to a double bond and are known for their nucleophilic character at the α -carbon.

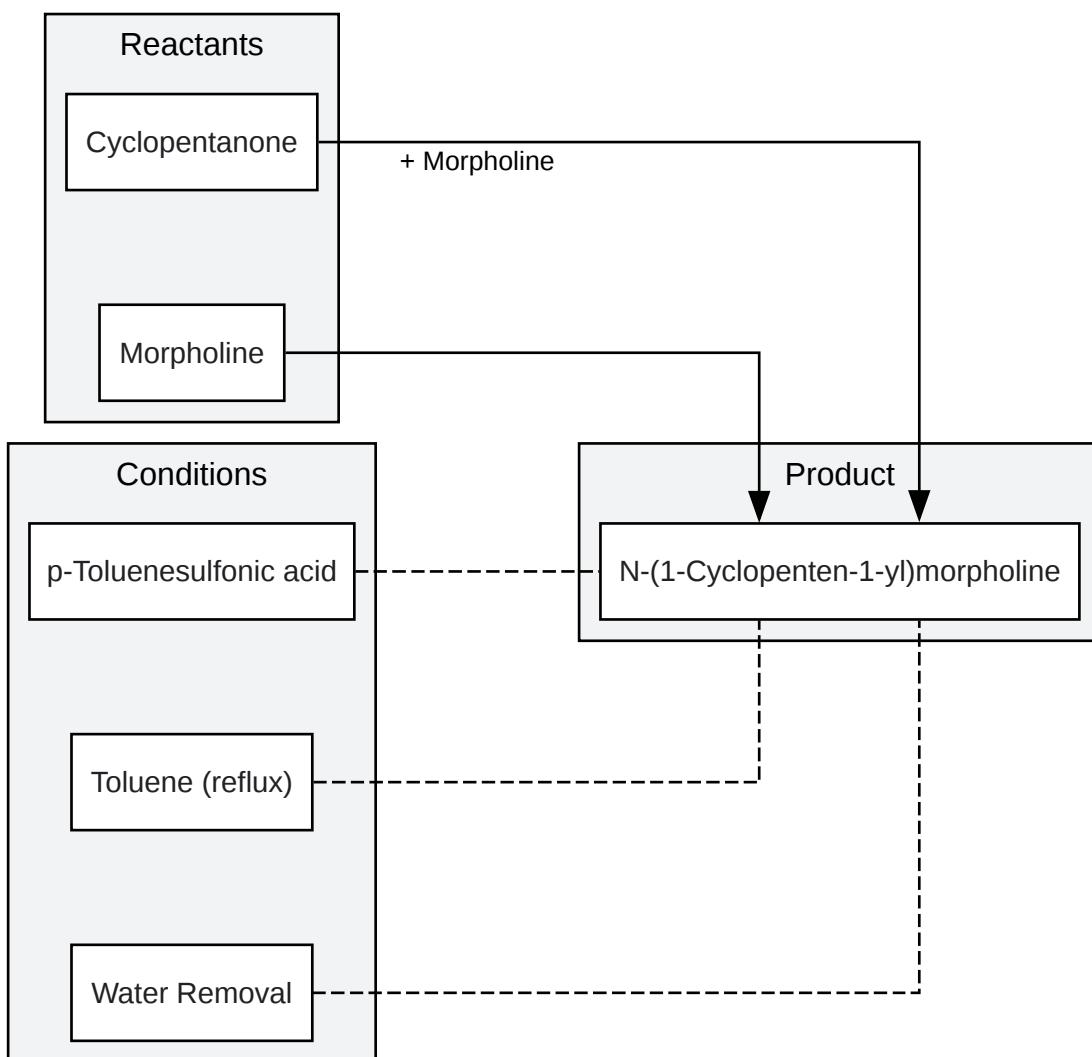
Property	Value	Source
Molecular Formula	C ₉ H ₁₅ NO	[1] [2] [3] [4] [5]
Molecular Weight	153.22 g/mol	[1] [2] [3] [4]
CAS Registry Number	936-52-7	[1] [2] [3]
Appearance	Colorless liquid	[6]
Boiling Point	118-120°C at 10 mmHg	[7]
IUPAC Name	4-(1-Cyclopenten-1-yl)morpholine	[3]

Synthesis of N-(1-Cyclopenten-1-yl)morpholine

The synthesis of N-(1-Cyclopenten-1-yl)morpholine is a classic example of enamine formation from a ketone (cyclopentanone) and a secondary amine (morpholine). This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.

This protocol is adapted from a general procedure for the synthesis of enamines from cyclic ketones.[\[7\]](#)

Materials:


- Cyclopentanone
- Morpholine
- p-Toluenesulfonic acid (catalyst)
- Toluene (solvent)
- Round-bottomed flask
- Dean-Stark apparatus or water separator
- Reflux condenser

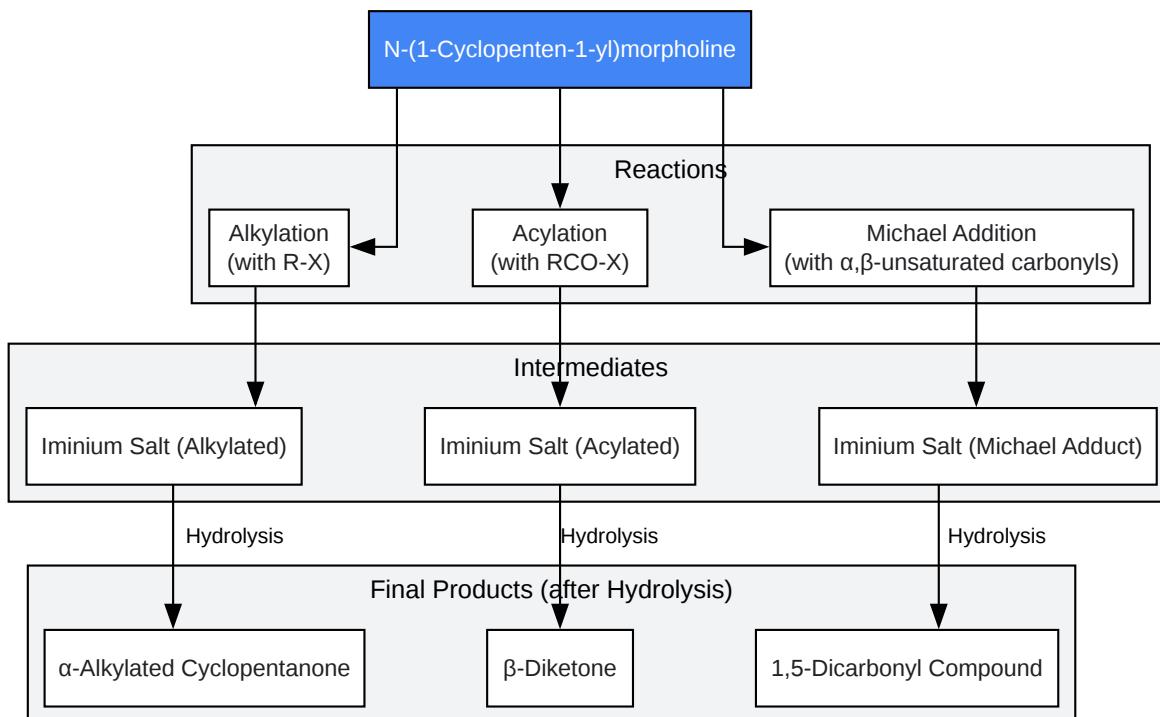
- Distillation apparatus

Procedure:

- In a 1-liter round-bottomed flask, combine 1.50 moles of cyclopentanone, 1.80 moles of morpholine, and a catalytic amount (e.g., 1.5 g) of p-toluenesulfonic acid in 300 mL of toluene. An excess of morpholine is used to account for its loss in the aqueous phase during water removal.[\[7\]](#)
- Attach a water separator and a reflux condenser to the flask.
- Heat the mixture to boiling. The azeotropic removal of water will commence and should be complete within 4 to 5 hours.
- Once the theoretical amount of water has been collected, indicating the completion of the reaction, arrange the apparatus for distillation.
- Distill off the toluene at atmospheric pressure.
- Reduce the pressure and distill the product, N-(1-Cyclopenten-1-yl)morpholine, which is collected as a colorless liquid.

Note: Enamines are susceptible to hydrolysis, so it is crucial to protect the reaction and the product from moisture.[\[7\]](#)

[Click to download full resolution via product page](#)


Caption: Synthesis of N-(1-Cyclopenten-1-yl)morpholine.

Reactivity and Applications in Organic Synthesis

N-(1-Cyclopenten-1-yl)morpholine is a versatile nucleophile due to the electron-donating nature of the nitrogen atom, which increases the electron density at the α -carbon of the double bond. [8] This makes it a key reagent in various carbon-carbon bond-forming reactions.

- Alkylation: Enamines readily react with alkyl halides at the α -carbon. Subsequent hydrolysis of the resulting iminium salt yields an α -alkylated ketone.

- Acylation: Reaction with acyl halides followed by hydrolysis provides a route to β -diketones.
- Michael Addition: Enamines can act as nucleophiles in conjugate addition reactions with α,β -unsaturated carbonyl compounds.

[Click to download full resolution via product page](#)

Caption: Reactivity of N-(1-Cyclopenten-1-yl)morpholine.

Analytical Methods

The analysis of morpholine and its derivatives can be performed using various chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method for the detection and quantification of morpholine, often after a derivatization step to enhance volatility and stability.^[9] For instance, morpholine can be reacted with sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine derivative, which is

then analyzed by GC-MS.[9] While this specific protocol is for morpholine, similar principles would apply to the analysis of N-(1-Cyclopenten-1-yl)morpholine.

Safety and Handling

N-(1-Cyclopenten-1-yl)morpholine is a flammable liquid and vapor.[3] It is also classified as a skin irritant.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a well-ventilated place and kept cool.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(1-Cyclopenten-1-yl)-morpholine [webbook.nist.gov]
- 2. N-(1-Cyclopenten-1-yl)-morpholine [webbook.nist.gov]
- 3. 1-Morpholinocyclopentene | C9H15NO | CID 70294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemeo.com [chemeo.com]
- 6. 1-Morpholino-1-cyclopentene | 936-52-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbino.com [nbino.com]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Morpholino-1-cyclopentene | 936-52-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [molecular weight and formula of N-(1-Cyclopenten-1-yl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b125458#molecular-weight-and-formula-of-n-1-cyclopenten-1-yl-morpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com